1-(3-Bromopropyl)quinolin-2(1H)-one is classified as a quinoline derivative, which belongs to a broader class of heterocyclic compounds known for their diverse biological activities. The compound's molecular formula is C12H12BrNO, with a molecular weight of 266.13 g/mol. It is recognized for its potential applications in medicinal chemistry, particularly in the development of novel antibacterial agents and other therapeutic compounds .
The synthesis of 1-(3-Bromopropyl)quinolin-2(1H)-one typically involves several steps:
The molecular structure of 1-(3-Bromopropyl)quinolin-2(1H)-one can be described using its SMILES notation: C1=CC=C2C(=C1)C=CC(=O)N2CCCBr
. The structure features:
The chemical reactivity of 1-(3-Bromopropyl)quinolin-2(1H)-one includes:
The mechanism of action for compounds like 1-(3-Bromopropyl)quinolin-2(1H)-one often involves interactions with biological targets such as enzymes or receptors. For instance:
1-(3-Bromopropyl)quinolin-2(1H)-one has several notable applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: